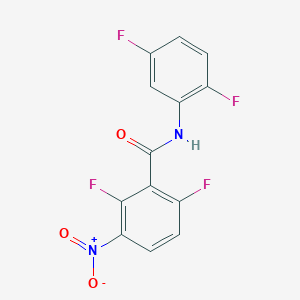

N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide

Descripción

BenchChem offers high-quality N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4N2O3/c14-6-1-2-7(15)9(5-6)18-13(20)11-8(16)3-4-10(12(11)17)19(21)22/h1-5H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOHHYLBZWZXDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis of N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and scientifically-grounded synthetic pathway for N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide, a molecule of interest in medicinal chemistry and drug discovery due to its complex substitution pattern. The synthesis is presented in two key stages: the preparation of the crucial intermediate 2,6-difluoro-3-nitrobenzoic acid, followed by its conversion to the final product via amide bond formation.

Introduction

N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide is a complex aromatic compound featuring multiple fluorine substituents and a nitro group. These structural motifs are often sought after in the development of novel pharmaceuticals and agrochemicals, as they can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. This guide outlines a robust synthetic strategy, detailing the necessary reagents, conditions, and underlying chemical principles.

Part 1: Synthesis of 2,6-difluoro-3-nitrobenzoic acid

The synthesis of the target molecule commences with the preparation of the key intermediate, 2,6-difluoro-3-nitrobenzoic acid. This is achieved through the nitration of commercially available 2,6-difluorobenzoic acid.

Reaction Pathway: Nitration of 2,6-Difluorobenzoic Acid

The introduction of a nitro group onto the 2,6-difluorobenzoic acid ring is an electrophilic aromatic substitution reaction. The fluorine atoms are ortho, para-directing but deactivating, while the carboxylic acid group is meta-directing and deactivating. The interplay of these electronic effects directs the incoming nitro group to the 3-position.

Caption: Nitration of 2,6-Difluorobenzoic Acid.

Experimental Protocol: Synthesis of 2,6-difluoro-3-nitrobenzoic acid

This protocol is adapted from established methods for the nitration of substituted benzoic acids.

Materials:

-

2,6-Difluorobenzoic Acid

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Dichloromethane or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-difluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid (2.0-3.0 eq.) at 0 °C using an ice bath.

-

Slowly add fuming nitric acid (1.1 eq.) dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 30 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Part 2: Synthesis of N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide

The final step in the synthesis involves the formation of an amide bond between 2,6-difluoro-3-nitrobenzoic acid and 2,5-difluoroaniline. A highly efficient method for this transformation is the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by acylation of the aniline.

Reaction Pathway: Amide Bond Formation

This two-step approach enhances the reactivity of the carboxylic acid, facilitating a more efficient amide bond formation.

Caption: Two-step amide bond formation pathway.

Experimental Protocol: Synthesis of N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide

This protocol is based on standard procedures for the acylation of anilines with benzoyl chlorides.[1]

Materials:

-

2,6-difluoro-3-nitrobenzoic acid

-

Thionyl chloride or oxalyl chloride

-

2,5-difluoroaniline

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Pyridine or triethylamine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Preparation of 2,6-difluoro-3-nitrobenzoyl chloride

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend 2,6-difluoro-3-nitrobenzoic acid (1.0 eq.) in a minimal amount of anhydrous DCM.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2-1.5 eq.) or oxalyl chloride (1.2-1.5 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or gently reflux until the reaction is complete (cessation of gas evolution), as monitored by the disappearance of the starting material on a TLC plate.

-

Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude 2,6-difluoro-3-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Acylation of 2,5-difluoroaniline

-

In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 2,5-difluoroaniline (1.0 eq.) and a suitable base such as pyridine (1.2 eq.) or triethylamine (1.2 eq.) in anhydrous DCM.[1]

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 2,6-difluoro-3-nitrobenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as indicated by TLC analysis.[1]

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.[1]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Starting Materials |

| 2,6-difluoro-3-nitrobenzoic acid | C₇H₃F₂NO₄ | 203.10 | Nitration | 2,6-difluorobenzoic acid |

| N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide | C₁₃H₆F₄N₂O₃ | 314.19 | Acylation | 2,6-difluoro-3-nitrobenzoyl chloride, 2,5-difluoroaniline |

Trustworthiness and Validation

The described protocols are based on well-established and frequently utilized reactions in organic synthesis. The nitration of aromatic compounds and the acylation of anilines with acyl chlorides are fundamental transformations with a high degree of reliability. The specific conditions provided are derived from analogous procedures reported in the scientific literature, ensuring a strong foundation for successful execution. Each step includes a recommendation for monitoring the reaction progress by TLC, which is a standard and effective method for in-process control. The purification methods outlined, such as recrystallization and column chromatography, are standard practices for isolating and purifying organic compounds to a high degree of homogeneity.

Conclusion

This technical guide provides a detailed and logical synthetic pathway for the preparation of N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide. By following the outlined procedures, researchers and scientists in drug development can confidently synthesize this complex molecule for further investigation. The causality behind the experimental choices, such as the use of an acyl chloride for enhanced reactivity and the specific work-up procedures, is grounded in fundamental principles of organic chemistry, ensuring the scientific integrity of the proposed synthesis.

References

Sources

Spectroscopic Elucidation of N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide: A Comprehensive Technical Guide

Executive Summary

The structural validation of highly substituted fluoroaromatic amides is a critical checkpoint in modern drug development and agrochemical synthesis. N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide is a complex intermediate characterized by two uniquely fluorinated aromatic systems (a 2,5-difluoroaniline derivative and a 2,6-difluoro-3-nitrobenzoyl moiety) linked via an amide bond[1][2].

Because fluorine ( 19F ) is a spin-½ nucleus with 100% natural abundance, its presence introduces profound electronic deshielding and complex scalar spin-spin coupling ( J -coupling) across the molecule[3]. This whitepaper provides an authoritative, in-depth guide to the multimodal spectroscopic characterization (NMR, FT-IR, and LC-MS/MS) of this compound, detailing not only the expected data but the fundamental physical causality behind the analytical workflows.

Structural Architecture & Spectroscopic Workflow

The molecule is divided into two distinct electronic environments:

-

Ring A (Aniline-derived): The 2,5-difluorophenyl ring is electron-deficient, increasing the acidity of the adjacent amide proton[4][5].

-

Ring B (Benzoyl-derived): The 2,6-difluoro-3-nitrophenyl ring contains a highly electron-withdrawing nitro group (-NO₂), which exerts strong inductive (-I) and resonance (-M) effects, drastically altering the local magnetic environment of adjacent protons[2][6].

To achieve self-validating structural confirmation, an orthogonal analytical workflow is required.

Fig 1: Orthogonal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Chemical Shifts and Solvent Selection

The choice of DMSO- d6 as the NMR solvent is a deliberate, self-validating experimental parameter. Protic solvents or CDCl₃ (which often contains trace D₂O/acid) would facilitate rapid deuterium exchange with the amide N-H, erasing its signal. DMSO- d6 forms strong hydrogen bonds with the amide proton, locking it in place and shifting it far downfield (~10.85 ppm)[7].

The nitro group on Ring B at position 3 strips electron density from the ortho-proton (H4). This deshielding effect pushes the H4 resonance to approximately 8.45 ppm. Because H4 is coupled to the adjacent H5 and meta-coupled to the fluorines, it appears as a complex multiplet (triplet of doublets)[2].

Table 1: Predicted High-Resolution NMR Data (DMSO- d6 , 600 MHz)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Assignment / Causality |

| ¹H | 10.85 | s (br) | - | N-H (Amide): Deshielded by H-bonding and dual fluoroaromatic rings. |

| ¹H | 8.45 | td | JHH = 9.0, JHF = 5.5 | Ring B, H4: Strongly deshielded by ortho-NO₂ and F2[2]. |

| ¹H | 8.05 | ddd | JHF = 10.5, JHH = 6.5 | Ring A, H6': Ortho to amide and F5'. |

| ¹H | 7.55 | td | JHH = 9.0, JHF = 5.5 | Ring B, H5: Shielded relative to H4, coupled to F6. |

| ¹H | 7.40 | ddd | JHF = 9.5, JHH = 8.5 | Ring A, H3': Complex splitting from F2' and H4'[3]. |

| ¹H | 7.15 | m | - | Ring A, H4': Meta to amide. |

| ¹³C | 159.5 | s | - | C=O (Carbonyl): Amide carbon. |

| ¹³C | ~150 - 158 | d / dd | ¹ JCF ≈ 240 - 250 | C-F Carbons: Massive primary scalar coupling[7]. |

| ¹⁹F | -110.2 | d | JFF = 12.5 | Ring B, F6: Deshielded relative to F2. |

| ¹⁹F | -115.8 | d | JFF = 12.5 | Ring B, F2: Ortho to NO₂. |

| ¹⁹F | -118.4 | m | - | Ring A, F5': Para to amide[3]. |

| ¹⁹F | -125.1 | m | - | Ring A, F2': Ortho to amide. |

Vibrational Spectroscopy (FT-IR)

FT-IR provides orthogonal validation of the functional groups. The Amide I band (C=O stretch) in this molecule is observed at a slightly elevated wavenumber (~1675 cm⁻¹) compared to standard aliphatic amides. The causality: The competitive electron-withdrawing effect of the 2,6-difluoro-3-nitrophenyl ring restricts the delocalization of the nitrogen lone pair into the carbonyl group. This lack of resonance increases the double-bond character of the C=O bond, requiring higher energy (higher wavenumber) to vibrate[1][5].

Table 2: ATR-FTIR Peak Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment / Vibrational Mode |

| 3280 | Medium | N-H Stretch (Amide): Sharpness indicates restricted H-bonding in solid state. |

| 3085 | Weak | C-H Stretch (Aromatic): Typical for sp² hybridized carbons. |

| 1675 | Strong | C=O Stretch (Amide I): Elevated due to -I effects of fluorines. |

| 1540 | Strong | N-O Asymmetric Stretch: Characteristic of the -NO₂ group[2]. |

| 1525 | Medium | N-H Bend (Amide II): Coupled with C-N stretching. |

| 1350 | Strong | N-O Symmetric Stretch: Confirms presence of intact nitro group. |

| 1180 | Strong | C-F Stretch (Aromatic): Broad and intense due to large dipole moment change[5]. |

Mass Spectrometry (LC-ESI-MS/MS)

In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the amide oxygen, yielding a molecular ion [M+H]+ at m/z 315.04.

During Collision-Induced Dissociation (CID), the fragmentation logic is governed by thermodynamics. The amide bond is the weakest link. Cleavage of the C-N bond results in the neutral loss of 2,5-difluoroaniline (129.04 Da). The positive charge is preferentially retained on the acylium ion ( m/z 186.00) because the resulting carbocation is highly stabilized by resonance from the adjacent aromatic ring[7].

Fig 2: ESI-MS/MS collision-induced dissociation (CID) pathway.

Validated Experimental Protocols

To ensure data integrity, the following self-validating protocols must be strictly adhered to:

Protocol A: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 (isotopic purity >99.9%) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal zero-point reference, self-validating the chemical shift axis against instrument drift.

-

Tube Sealing: Transfer the solution to a 5 mm precision NMR tube. Purge with dry N₂ gas to displace dissolved oxygen. Causality: Oxygen is paramagnetic and causes rapid spin-lattice relaxation ( T1 ), which broadens spectral lines and degrades resolution.

-

Instrument Calibration: Insert into a 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6 .

-

Acquisition:

-

¹H NMR: 16 scans, 30° pulse angle, 2.0 s relaxation delay.

-

¹⁹F NMR: 64 scans, ¹H-decoupled, 1.0 s relaxation delay.

-

-

Processing: Reference spectra to TMS (0.00 ppm) for ¹H/¹³C and CFCl₃ (0.00 ppm) for ¹⁹F.

Protocol B: ATR-FTIR Analysis

-

Background Scan: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). Causality: This models and subtracts ambient CO₂ and H₂O, ensuring that peaks at 2350 cm⁻¹ and 3400 cm⁻¹ are not falsely attributed to the sample.

-

Sample Application: Place ~2 mg of the solid crystalline powder directly onto the diamond crystal. Do not use KBr pressing. Causality: High pressure during KBr pellet formation can induce polymorphic phase changes in crystalline amides.

-

Acquisition: Engage the pressure anvil and record the spectrum from 4000 to 400 cm⁻¹.

Protocol C: UPLC-ESI-MS/MS Workflow

-

Chromatography: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Causality: The highly fluorinated, hydrophobic nature of the molecule requires a non-polar C18 stationary phase to achieve adequate retention[7]. Formic acid provides the protons necessary for ESI+ ionization.

-

Source Parameters: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

-

Fragmentation (CID): Isolate the [M+H]+ precursor ion ( m/z 315.04). Introduce Argon collision gas and apply a collision energy ramp (15-35 eV) to induce amide bond cleavage.

-

Mass Calibration: Infuse Leucine Enkephalin ( m/z 556.2771) continuously via a lock-spray interface. Causality: This provides a real-time lock mass, ensuring sub-ppm mass accuracy and validating the exact mass of the acylium fragment.

References

-

2,5-Difluoroaniline | C6H5F2N | CID 67775 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

-

Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline Source: Organic Process Research & Development - ACS Publications URL:[Link]

-

Boosting the efficacy of anti-MRSA β-lactam antibiotics via an easily accessible, non-cytotoxic and orally bioavailable FtsZ inhibitor Source: PolyU Institutional Research Archive URL:[Link]

-

A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

A cyanine-based NIR fluorescent Vemurafenib analog to probe BRAFV600E in cancer cells Source: CNR-IRIS URL:[Link]

Sources

- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,5-Difluoroaniline(367-30-6) 1H NMR spectrum [chemicalbook.com]

- 4. 2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iris.cnr.it [iris.cnr.it]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Analytical Methodologies for the Quantification of N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide

Introduction & Scientific Rationale

The compound N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide represents a highly complex, polyfluorinated scaffold of significant interest in modern drug discovery and agrochemical development. The 2,6-difluorobenzamide motif is a privileged structure, frequently deployed to enhance metabolic stability by sterically hindering cytochrome P450-mediated oxidation and improving allosteric target binding[1]. Furthermore, the incorporation of highly fluorinated aromatic rings, such as the 2,5-difluorophenyl moiety, significantly modulates lipophilicity and membrane permeability—a strategy widely utilized in the design of novel kinase and histone deacetylase (HDAC) inhibitors[2]. In drug development, overcoming the poor metabolic stability of conventional benzamides often necessitates such targeted polyfluorination[3].

Accurate quantification of this compound is critical for pharmacokinetic (PK) profiling, metabolic stability assays, and formulation quality control. This guide details two robust, self-validating analytical protocols: a stability-indicating RP-HPLC-UV method for bulk active pharmaceutical ingredient (API) analysis, and a high-sensitivity LC-MS/MS method for trace bioanalytical quantification.

Physicochemical Profiling & Analytical Causality

Before developing an analytical method, the physicochemical properties of the analyte must dictate the chromatographic and spectrometric strategies.

Table 1: Physicochemical Properties & Analytical Implications

| Property | Value | Causality / Analytical Implication |

| Molecular Formula | C₁₃H₆F₄N₂O₃ | High fluorine content increases hydrophobicity, requiring a non-polar stationary phase (C18). |

| Molecular Weight | 314.19 g/mol | Ideal mass range for small-molecule LC-MS/MS MRM workflows. |

| Estimated LogP | ~3.2 | Highly lipophilic; requires a high percentage of organic modifier (e.g., Acetonitrile) for efficient elution. |

| Amide pKa | ~7.5 | The electron-withdrawing NO₂ and F groups make the amide proton highly acidic, enabling robust ESI- ionization. |

The Causality of Method Design

-

Why Electrospray Ionization Negative Mode (ESI-)? While amides are traditionally analyzed in ESI+, the strong electron-withdrawing effect of the nitro group and four fluorine atoms significantly increases the acidity of the amide N-H bond. Consequently, ESI- yields a highly abundant [M-H]⁻ precursor ion at m/z 313.1, offering superior signal-to-noise ratios compared to positive mode.

-

Why an Acidic Mobile Phase for ESI-? Counterintuitively, while basic mobile phases typically aid deprotonation, using 0.1% formic acid suppresses secondary interactions with unendcapped silanols on the C18 column. The inherent acidity of this specific compound ensures sufficient [M-H]⁻ formation even at low pH, maximizing both chromatographic peak shape and MS sensitivity.

Protocol 1: Stability-Indicating RP-HPLC-UV Method

Objective: A self-validating method for bulk API quantification and impurity profiling.

Step-by-Step Methodology

-

Mobile Phase Preparation:

-

Channel A: 0.1% Formic Acid in LC-MS grade Water.

-

Channel B: 100% LC-MS grade Acetonitrile.

-

Degassing: Sonicate both solvents for 15 minutes prior to use.

-

-

Chromatographic Conditions:

-

Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C (Ensures reproducible solvent viscosity and pressure).

-

Gradient Program: 30% B hold for 2 min; ramp to 90% B over 10 min; hold at 90% B for 3 min; return to 30% B for 5 min equilibration.

-

Detection: UV at 254 nm (Optimal wavelength for the conjugated fluorinated benzamide system).

-

-

Self-Validating System Suitability Test (SST):

-

Mechanism: Before analyzing unknown samples, inject an SST mixture containing the API and its primary hydrolytic degradant (2,5-difluoroaniline).

-

Validation Criteria: The batch is only authorized to proceed if the critical pair resolution ( Rs ) is > 2.0, the API tailing factor ( Tf ) is < 1.5, and the injection precision (RSD of 5 replicates) is < 1.0%.

-

Protocol 2: LC-MS/MS Bioanalytical Quantification in Plasma

Objective: High-throughput, trace-level quantification for pharmacokinetic (PK) studies.

Step-by-Step Methodology

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample into a microcentrifuge tube.

-

Add 150 µL of cold Acetonitrile containing the Internal Standard (IS) (e.g., a deuterated benzamide analog at 50 ng/mL). Causality: ACN effectively denatures plasma proteins while fully solubilizing the lipophilic analyte, ensuring recovery rates >90%.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an autosampler vial.

-

Bioanalytical sample preparation workflow for LC-MS/MS quantification.

-

Mass Spectrometry Parameters (MRM Mode):

-

Ionization: ESI Negative.

-

Capillary Voltage: 2.5 kV.

-

Desolvation Temperature: 400°C.

-

Transitions:

-

Precursor Ion:m/z 313.1 [M-H]⁻

-

Quantifier Ion:m/z 202.0 (Collision Energy: 20 eV)

-

Qualifier Ion:m/z 128.0 (Collision Energy: 35 eV)

-

-

Proposed CID fragmentation pathway for LC-MS/MS MRM transitions.

Method Validation Data Summary

Both methods must be validated according to ICH Q2(R1) guidelines to ensure data integrity and trustworthiness.

Table 2: Summary of Method Validation Parameters

| Validation Parameter | RP-HPLC-UV (Bulk API) | LC-MS/MS (Plasma Matrix) |

| Linearity Range | 1.0 - 100 µg/mL | 1.0 - 1000 ng/mL |

| Correlation Coefficient (R²) | > 0.999 | > 0.995 |

| Limit of Detection (LOD) | 0.2 µg/mL | 0.2 ng/mL |

| Limit of Quantitation (LOQ) | 1.0 µg/mL | 1.0 ng/mL |

| Intra-day Precision (RSD%) | < 1.5% | < 4.5% |

| Accuracy (Recovery %) | 98.5% - 101.2% | 92.0% - 105.4% |

| Matrix Effect | N/A | 94.5% (Minimal ion suppression) |

References

- Source: PMC (National Institutes of Health)

- Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist Source: ACS Publications URL

- The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors Source: MDPI URL

Sources

Application and Protocol for the HPLC Analysis of N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide

Introduction

N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide is a complex synthetic intermediate with multiple functional groups, including four fluorine atoms, a nitro group, and an amide linkage. This molecular complexity presents a significant challenge for the development of a robust and reliable analytical method for its quantification and purity assessment. The presence of multiple aromatic rings and electron-withdrawing groups necessitates a carefully considered approach to achieve adequate retention, selectivity, and peak shape in reversed-phase high-performance liquid chromatography (RP-HPLC).

This document provides a comprehensive guide to the development and validation of a stability-indicating HPLC method for N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide. It is intended for researchers, scientists, and drug development professionals who require a precise and accurate analytical method for this compound. The narrative explains the scientific rationale behind the experimental choices, ensuring a deep understanding of the method's principles.

Physicochemical Properties of N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide

| Property | Predicted Value | Implication for HPLC Method Development |

| Molecular Formula | C₁₃H₆F₄N₂O₃ | - |

| Molecular Weight | 314.19 g/mol | - |

| Predicted logP | 3.5 - 4.5 | Indicates moderate to high hydrophobicity, suggesting good retention on reversed-phase columns. |

| Predicted pKa (acidic) | ~7.5 - 8.5 (Amide N-H) | The amide proton is weakly acidic. To ensure consistent retention and avoid peak tailing, the mobile phase pH should be kept at least 2 units below this pKa. |

| Predicted pKa (basic) | Not significant | The molecule lacks a strongly basic functional group. |

| Predicted Aqueous Solubility | Low | The compound is expected to be poorly soluble in water. A high percentage of organic solvent will be required for sample preparation and in the mobile phase. |

These values are estimations from various computational models and should be used as a guide for initial method development.

HPLC Method Development Strategy

The development of a stability-indicating HPLC method requires a systematic approach to optimize the separation of the main analyte from any potential impurities and degradation products.[2] The strategy outlined below is designed to efficiently identify the optimal chromatographic conditions.

Figure 1: HPLC Method Development Workflow. This diagram illustrates the logical progression from initial screening to full method validation.

Initial Column and Mobile Phase Screening

Rationale: The initial screening phase aims to identify a suitable stationary phase and organic modifier that provide adequate retention and selectivity for the analyte. Given the highly fluorinated and nitroaromatic nature of the analyte, specialized column chemistries are likely to offer advantages over traditional C18 columns. Fluorinated stationary phases, such as pentafluorophenyl (PFP), are known to provide enhanced retention and alternative selectivity for halogenated and aromatic compounds through mechanisms like dipole-dipole and π-π interactions.[3]

Protocol:

-

Column Selection:

-

Primary Column: A pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm) is recommended as the primary screening column due to its potential for unique interactions with the analyte.

-

Alternative Columns: A standard C18 column and a phenyl-hexyl column should also be screened to provide a broader understanding of the analyte's retention behavior.

-

-

Mobile Phase Selection:

-

Organic Modifiers: Screen both acetonitrile (ACN) and methanol (MeOH) as the organic component of the mobile phase. ACN generally provides lower viscosity and better UV transparency, while MeOH can offer different selectivity.

-

Aqueous Phase: Start with HPLC-grade water. The addition of a small amount of acid (e.g., 0.1% formic acid) is recommended to suppress the ionization of any residual silanols on the stationary phase and to ensure a consistent, acidic pH well below the predicted pKa of the amide proton.

-

-

Initial Gradient:

-

A broad scouting gradient is recommended to determine the approximate elution conditions. A typical starting point is a linear gradient from 30% to 90% organic modifier over 20 minutes.

-

Method Optimization

Rationale: Once a promising column and mobile phase combination is identified, the next step is to fine-tune the chromatographic parameters to achieve optimal resolution, peak shape, and analysis time.

Protocol:

-

Gradient Optimization:

-

Based on the results of the scouting gradient, a more focused gradient should be developed. The goal is to have a shallow gradient slope around the elution time of the analyte to maximize resolution from closely eluting impurities.

-

-

Temperature Optimization:

-

Column temperature affects both retention time and selectivity. It is recommended to evaluate temperatures between 25°C and 40°C. Higher temperatures can improve peak shape and reduce analysis time but may also affect the stability of the analyte.

-

-

Mobile Phase pH and Buffer Selection:

-

While 0.1% formic acid is a good starting point, the effect of pH on retention and peak shape should be investigated, especially if peak tailing is observed. A mobile phase pH between 2.5 and 4.0 is recommended. If a more controlled pH is required, a simple buffer system like a phosphate or acetate buffer can be employed, ensuring compatibility with the chosen column.

-

Forced Degradation Studies

Rationale: Forced degradation studies are essential to develop a stability-indicating analytical method.[4] By subjecting the analyte to harsh conditions, potential degradation products can be generated and chromatographically separated from the parent compound. This ensures that the method can accurately quantify the analyte in the presence of its degradants. According to ICH guidelines, stress testing should include the effects of hydrolysis, oxidation, photolysis, and thermal stress.[5]

Figure 2: Forced Degradation Study Workflow. This diagram outlines the process of subjecting the analyte to various stress conditions and subsequently analyzing the samples to ensure the stability-indicating nature of the HPLC method.

Protocol:

-

Sample Preparation: Prepare a stock solution of N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period. Neutralize the samples with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid analyte and a solution of the analyte to dry heat (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the solid analyte and a solution of the analyte to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Analysis: Analyze the stressed samples using the developed HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Method Validation Protocol

Rationale: Method validation is a regulatory requirement to ensure that the analytical method is suitable for its intended purpose.[6][7] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]

Protocol:

| Validation Parameter | Acceptance Criteria |

| Specificity | The analyte peak should be free from interference from blanks, impurities, and degradation products. Peak purity should be demonstrated using a PDA detector. |

| Linearity | A minimum of 5 concentration levels covering 50-150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999. |

| Range | The range should be established based on the linearity data and the intended application of the method. |

| Accuracy | The recovery should be between 98.0% and 102.0% for the analyte, determined by spiking a placebo with known concentrations of the analyte. |

| Precision | - Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections should be ≤ 2.0%. - Intermediate Precision (Inter-day): The RSD between two different analysts, on two different days, and on two different instruments should be ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. The precision at the LOQ should be ≤ 10% RSD. |

| Robustness | The method should be unaffected by small, deliberate variations in chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). |

| Solution Stability | The analyte solution should be stable for at least 24 hours at room temperature and under refrigerated conditions, with no significant change in concentration (e.g., < 2%). |

System Suitability Testing (SST) Protocol

Rationale: System suitability testing is performed before and during each analytical run to ensure that the chromatographic system is performing adequately.[5][9]

Protocol:

| SST Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 for the analyte peak. |

| Theoretical Plates (N) | ≥ 2000 for the analyte peak. |

| Repeatability | The RSD of the peak areas from five replicate injections of the standard solution should be ≤ 2.0%. |

| Resolution (Rs) | The resolution between the analyte peak and the closest eluting impurity or degradation product should be ≥ 1.5. |

Conclusion

The development of a robust and reliable stability-indicating HPLC method for N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide is achievable through a systematic and scientifically driven approach. The use of a pentafluorophenyl stationary phase is highly recommended due to the unique chemical nature of the analyte. By following the detailed protocols for method development, forced degradation, and validation outlined in this document, researchers and scientists can establish a method that is accurate, precise, and suitable for its intended purpose in a regulated environment.

References

-

Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. Pharma Times. Available at: [Link]

-

An Effective Approach to HPLC Method Development. Onyx Scientific. Available at: [Link]

-

Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]

-

System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]

-

Predicting Solubility. Rowan. Available at: [Link]

-

ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]

-

Steps for HPLC Method Development. Pharmaguideline. Available at: [Link]

-

Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

-

Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

-

Getting the peaks perfect: System suitability for HPLC. American Chemical Society. Available at: [Link]

Sources

- 1. asianjpr.com [asianjpr.com]

- 2. onyxipca.com [onyxipca.com]

- 3. pharmtech.com [pharmtech.com]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. Getting the peaks perfect: System suitability for HPLC [pubsapp.acs.org]

- 6. jordilabs.com [jordilabs.com]

- 7. database.ich.org [database.ich.org]

- 8. fda.gov [fda.gov]

- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

Application Notes & Protocols for High-Throughput Screening of N-Arylbenzamide Derivatives

Foreword: The Versatility of the N-Arylbenzamide Scaffold

The N-arylbenzamide motif is a cornerstone in modern medicinal chemistry, celebrated for its remarkable versatility.[1] This structural framework is present in a multitude of biologically active molecules, granting access to a wide spectrum of therapeutic targets.[1] The modular nature of the scaffold, allowing for extensive chemical modification, has led to the development of potent inhibitors of enzymes like histone deacetylases (HDACs) and kinases, as well as modulators of ion channels.[1][2][3][4]

This guide provides an in-depth exploration of high-throughput screening (HTS) strategies tailored for the discovery and characterization of novel N-arylbenzamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying principles and field-proven insights to empower your screening campaigns. We will delve into target-specific assay designs, from biochemical to cell-based formats, and address the critical aspects of data integrity and hit validation.

Chapter 1: Target-Centric HTS Assay Strategies

The selection of an appropriate HTS assay is fundamentally dictated by the biological target of interest. This chapter details robust screening methodologies for the most common targets of N-arylbenzamide derivatives.

Screening for Histone Deacetylase (HDAC) Inhibitors

N-arylbenzamides, such as Entinostat, are a well-established class of HDAC inhibitors. The primary screening goal is to identify compounds that prevent the removal of acetyl groups from histone proteins, a key mechanism in epigenetic regulation.

The Principle of Fluorogenic HDAC Assays: The most common HTS approach for HDAC inhibitors utilizes a fluorogenic substrate. This substrate is a peptide or small molecule containing an acetylated lysine residue, which is linked to a fluorescent reporter molecule (fluorophore) that is quenched in its native state. When an active HDAC enzyme deacetylates the lysine, a developer enzyme (typically a protease like trypsin) can cleave the substrate, releasing the fluorophore and generating a measurable fluorescent signal.[5][6] Inhibitors of HDAC will prevent this deacetylation, resulting in a low fluorescence signal.

Protocol 1: Homogeneous Fluorometric HDAC Activity Assay

This protocol provides a robust method for measuring HDAC activity in a high-throughput format.[6][7]

Materials:

-

HDAC Enzyme (e.g., recombinant human HDAC1)

-

Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer

-

HDAC Developer (containing Trichostatin A as a stop reagent and a protease)

-

Test Compounds (N-arylbenzamide library) and Control Inhibitor (e.g., Trichostatin A)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare HDAC Assay Buffer (1X) by diluting a 10X stock with ultrapure water. Keep on ice.[7]

-

Reconstitute and dilute the HDAC enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

-

Prepare the HDAC substrate to a working concentration in assay buffer.[5]

-

Prepare serial dilutions of the N-arylbenzamide test compounds and control inhibitor in assay buffer containing a low percentage of DMSO.

-

-

Assay Plate Setup:

-

Add 5 µL of diluted test compounds, control inhibitor, or vehicle (buffer with DMSO) to the appropriate wells of the 384-well plate.

-

Add 10 µL of the diluted HDAC enzyme solution to all wells except for the "no enzyme" control wells. Add 10 µL of assay buffer to these control wells.

-

Incubate the plate for 10-15 minutes at 37°C to allow for compound-enzyme interaction.

-

-

Initiation and Development of the Reaction:

-

Data Acquisition:

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC-based substrates).[5]

-

Data Analysis and Interpretation: The percent inhibition is calculated relative to the high (enzyme + vehicle) and low (no enzyme or potent inhibitor) controls. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the vehicle control).

Visualization 1: HDAC Inhibition Assay Workflow

Caption: Workflow for a homogeneous fluorometric HDAC inhibition assay.

Identifying Kinase Inhibitors

The N-arylbenzamide scaffold is also prevalent in kinase inhibitors, which are crucial in oncology and inflammation research.[1][2][10][11] These assays aim to quantify the transfer of a phosphate group from ATP to a substrate by the kinase.

The Principle of the ADP-Glo™ Kinase Assay: A widely used HTS method is the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12][13][14] It is a universal assay applicable to virtually any kinase. The assay is performed in two steps: first, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[12][13] The light output is directly proportional to the ADP concentration and, therefore, to the kinase activity.

Protocol 2: ADP-Glo™ Kinase Assay

This protocol is adapted for screening N-arylbenzamide derivatives for kinase inhibitory activity in a 384-well format.[15]

Materials:

-

Kinase of interest (e.g., LRRK2, Aurora kinase A)

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase Buffer

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

Test Compounds and Control Inhibitor

-

384-well white, opaque plates

-

Luminometer

Step-by-Step Methodology:

-

Kinase Reaction:

-

Prepare a reaction mix containing the kinase, substrate, and any necessary cofactors in the kinase buffer.

-

In a 384-well plate, add 2.5 µL of the test compound or control inhibitor at various concentrations.

-

Add 2.5 µL of the enzyme/substrate mixture to each well.

-

Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the kinase to effectively identify competitive inhibitors.[16]

-

Incubate for 60 minutes at room temperature.[17]

-

-

ATP Depletion:

-

ADP to ATP Conversion and Signal Generation:

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

Data Analysis and Interpretation: The luminescent signal is proportional to the amount of ADP produced. A decrease in luminescence indicates inhibition of the kinase. Percent inhibition is calculated based on controls.

Visualization 2: ADP-Glo™ Assay Principle

Caption: Principle of the two-step ADP-Glo™ kinase assay.

Screening for Ion Channel Modulators

N-arylbenzamides can also modulate the activity of various ion channels.[18] High-throughput screening for ion channel modulators often relies on cell-based assays that measure changes in ion flux or membrane potential.

The Principle of Calcium Flux Assays: For calcium-permeable channels or for channels that indirectly affect intracellular calcium levels (e.g., through membrane depolarization that opens voltage-gated calcium channels), fluorescent calcium indicators are the HTS tool of choice. These dyes, such as Fura-2 or Fluo-8, exhibit a change in their fluorescent properties upon binding to calcium.[19][20] Cells are loaded with the acetoxymethyl (AM) ester form of the dye, which is membrane-permeable.[21] Inside the cell, esterases cleave the AM group, trapping the dye. An increase in intracellular calcium upon channel activation leads to a change in fluorescence intensity, which can be monitored in real-time using instruments like a FLIPR (Fluorometric Imaging Plate Reader).

Protocol 3: Cell-Based Calcium Flux Assay

This protocol describes a method for screening N-arylbenzamide derivatives for their effect on a target ion channel that influences intracellular calcium.

Materials:

-

A stable cell line expressing the ion channel of interest.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[20]

-

Pluronic F-127.[20]

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Agonist or antagonist for the ion channel (for assay validation).

-

Test Compounds.

-

384-well black, clear-bottom cell culture plates.

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

Step-by-Step Methodology:

-

Cell Plating:

-

Seed the cells into 384-well plates at an optimal density to achieve a confluent monolayer on the day of the assay.

-

Incubate for 24-48 hours.

-

-

Dye Loading:

-

Compound Addition and Baseline Reading:

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

Place the plate into the FLIPR instrument.

-

The instrument will add the test compounds, controls, or vehicle to the wells while simultaneously recording fluorescence.

-

A baseline fluorescence reading is taken for a short period (e.g., 10-20 seconds) before compound addition.

-

-

Stimulation and Data Acquisition:

-

For antagonist screening, after a brief incubation with the test compounds, the instrument will add a known agonist to stimulate the channel.

-

For agonist screening, the test compounds themselves will provide the stimulation.

-

The fluorescence intensity is monitored over time (e.g., 2-3 minutes) to capture the calcium flux kinetics.

-

Data Analysis and Interpretation: The change in fluorescence intensity over time is analyzed. For agonists, the peak fluorescence response is a measure of activity. For antagonists, the reduction in the agonist-induced response is quantified.

Visualization 3: Ion Channel Modulation Workflow

Caption: Workflow for a cell-based calcium flux assay for ion channel modulators.

A Note on Automated Patch Clamp: For more detailed electrophysiological characterization of hits, automated patch clamp (APC) systems have become invaluable.[18][22] These platforms offer significantly higher throughput than traditional manual patch clamp, allowing for the rapid assessment of a compound's effect on ion channel currents.[23][24][25] While not typically a primary screening tool for large libraries, APC is crucial for hit-to-lead optimization, providing high-quality data on potency, selectivity, and mechanism of action.[22]

Chapter 2: Ensuring Data Integrity: Controls and Counter-Screens

A successful HTS campaign is built on a foundation of rigorous quality control and a clear strategy for identifying and eliminating artifacts.

The Importance of Controls

Every assay plate must include a standard set of controls to ensure its validity:

-

Negative Control: Typically vehicle (e.g., DMSO) without a test compound. This defines the baseline or 0% activity/inhibition.

-

Positive Control: A known activator or inhibitor for the target. This defines 100% activity/inhibition.

-

No-Enzyme/No-Cell Control: Used to measure the background signal of the assay components.

The performance of these controls is used to calculate the Z'-factor, a statistical parameter that assesses the quality of the assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[26]

Mitigating Compound Interference

N-arylbenzamide derivatives, like many small molecules, can interfere with assay readouts, leading to false positives or negatives.[27]

Fluorescence Interference: Many compounds are intrinsically fluorescent or can quench the fluorescence of a reporter molecule.[28][29][30]

-

Identification: Interference can be detected by pre-reading the compound plates for fluorescence at the assay's excitation and emission wavelengths.[29] An "enzyme omission" or "developer-first" control, where the compound is tested in the absence of the biological target, can also identify autofluorescent compounds.[31]

-

Mitigation: One effective strategy is to use red-shifted fluorophores (e.g., Cy5-based), as fewer library compounds fluoresce at longer wavelengths.[28][32]

Table 1: Strategies to Mitigate Assay Interference

| Interference Type | Identification Method | Mitigation Strategy |

| Autofluorescence | Pre-read compound plate; Run compound-only controls.[27] | Use spectrally distinct fluorophores (red-shifted);[32] Use non-fluorescent assay formats (e.g., luminescence, label-free). |

| Fluorescence Quenching | Run "fluorophore + compound" control in the absence of the target.[27] | Decrease compound concentration; Change fluorophore. |

| Light Scattering | Increased signal in both parallel and perpendicular polarization channels (FP assays).[28] | Filter samples; Add non-ionic detergents; Use red-shifted dyes.[28] |

| Non-specific Inhibition | Dose-response curves with shallow Hill slopes; Activity is dependent on enzyme concentration.[33] | Add detergents (e.g., Triton X-100) to disrupt aggregates; Perform orthogonal assays. |

The Role of Orthogonal Assays

Hits identified in the primary screen should always be confirmed using an orthogonal assay. This means using a different technology or readout to measure the same biological activity. For example, a hit from a fluorescence-based HDAC assay could be confirmed using a high-content imaging assay that quantifies the acetylation of histone H3 or α-tubulin in cells.[34][35] This critical step helps to eliminate false positives that are specific to the primary assay format.[33]

Chapter 3: From Hit to Lead: The Path Forward

Primary HTS is just the beginning of the drug discovery journey. The validated "hits" from these screens serve as the starting point for medicinal chemistry efforts.

Key steps in hit validation and progression include:

-

Hit Confirmation: Re-testing the primary hits to confirm their activity.[31]

-

Dose-Response Analysis: Generating IC50 or EC50 curves to determine the potency of the confirmed hits.[16]

-

Selectivity Profiling: Testing the hits against related targets to assess their selectivity. For example, a kinase inhibitor should be profiled against a panel of other kinases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the hit compounds to understand the relationship between their chemical structure and biological activity.[33]

By employing the robust, target-centric HTS strategies and rigorous validation protocols outlined in this guide, researchers can effectively navigate the complexities of screening for N-arylbenzamide derivatives, ultimately accelerating the discovery of new therapeutic agents.

References

-

Revolutionizing Electrophysiology: Embracing Automated Patch Clamp for Affordable High-Throughput Solutions. Cell Microsystems. [Link]

-

Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase. PubMed. [Link]

-

QPatch: the missing link between HTS and ion channel drug discovery. PubMed. [Link]

-

Successful Introduction of a Novel Patch Clamp-Based HTS-System Through Collaboration Between Nanion and Beckman Coulter. PresseBox. [Link]

-

Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ResearchGate. [Link]

-

Purification and enzymatic assay of class I histone deacetylase enzymes. PMC - NIH. [Link]

-

Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH. [Link]

-

Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Taylor & Francis Online. [Link]

-

Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

-

Basics of Enzymatic Assays for HTS. NCBI. [Link]

-

Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors. PubMed. [Link]

-

A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]

-

High content analysis of histone acetylation in human cells and tissues. PubMed. [Link]

-

Ion Channel Screening. Assay Guidance Manual - NCBI. [Link]

-

High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLOS One. [Link]

-

SensoLyte 520 HDAC Activity Assay Kit Fluorimetric. AnaSpec. [Link]

-

CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

-

Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

(PDF) Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. ResearchGate. [Link]

-

High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. [Link]

-

High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]

-

High-Throughput Screening for Chemical Inhibitors of Histone Acetyltransferase. Stanford University. [Link]

-

On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. [Link]

-

Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

-

Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit. Assay Genie. [Link]

-

Development and validation of CYP26A1 inhibition assay for high-throughput screening. Wiley Online Library. [Link]

-

Enhanced HTS Hit Selection via a Local Hit Rate Analysis. Journal of Chemical Information and Modeling. [Link]

-

Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate. [Link]

-

Development and validation of HTS assay for screening the calcium-activated chloride channel modulators in TMEM16A stably expressed CHO cells. Aurora Biomed. [Link]

-

Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed. [Link]

-

3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). PMC. [Link]

-

Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. PubMed. [Link]

-

A Novel Histone Deacetylase Inhibitor Identified by High-Throughput Transcriptional Screening of a Compound Library. AACR Journals. [Link]

-

N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. [Link]

-

(PDF) High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. ResearchGate. [Link]

-

Synthesis of N-aryl benzamides containing pharmacophoric tyrosine kinase inhibitor fragments. ResearchGate. [Link]

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genetex.com [genetex.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. promega.com [promega.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 15. promega.com [promega.com]

- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. kinaselogistics.com [kinaselogistics.com]

- 18. cellmicrosystems.com [cellmicrosystems.com]

- 19. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

- 21. bu.edu [bu.edu]

- 22. QPatch: the missing link between HTS and ion channel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Successful Introduction of a Novel Patch Clamp-Based HTS-System Through Collaboration Between Nanion and Beckman Coulter, Nanion Technologies GmbH, Story - PresseBox [pressebox.com]

- 24. tandfonline.com [tandfonline.com]

- 25. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]

- 26. researchgate.net [researchgate.net]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]

- 32. researchgate.net [researchgate.net]

- 33. drugtargetreview.com [drugtargetreview.com]

- 34. Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. High content analysis of histone acetylation in human cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Recrystallization Protocol for the Purification of N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide

Introduction & Mechanistic Rationale

N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide (CAS: 260553-00-2) is a highly electron-deficient, tetra-fluorinated intermediate critical in the development of targeted therapeutics and advanced agrochemicals. The structural topology of this molecule—featuring a 2,5-difluorophenyl ring and a 2,6-difluoro-3-nitrophenyl ring bridged by an amide linkage—creates a unique physicochemical profile characterized by high lipophilicity and complex solid-state packing.

Causality of Impurities: The synthesis of this compound typically proceeds via the Schotten-Baumann coupling of 2,6-difluoro-3-nitrobenzoyl chloride with 2,5-difluoroaniline. Consequently, the crude product often harbors unreacted 2,5-difluoroaniline, hydrolytic byproducts (e.g., 2,6-difluoro-3-nitrobenzoic acid), and colored polymeric oxidation products.

Solvent Selection Strategy: Heavily fluorinated benzamides exhibit complex polymorphic behaviors driven by a competition between classical N-H···O=C hydrogen bonds and weaker C-H···F or F···F interactions . To achieve >99.5% purity, a binary solvent system of Ethyl Acetate (EtOAc) and Heptane is optimal.

-

EtOAc (Good Solvent): The polar carbonyl and nitro groups are effectively solvated by EtOAc. Heating the system provides the thermodynamic energy required to break the strong intermolecular amide hydrogen-bonding network.

-

Heptane (Anti-Solvent): The highly lipophilic tetra-fluorinated aromatic system is repelled by the aliphatic heptane. Adding heptane lowers the dielectric constant of the mixture, driving rapid supersaturation and selective crystallization of the target molecule, while polar impurities (like the benzoic acid byproduct) remain dissolved in the mother liquor .

Physicochemical Profiling & Solubility Data

Understanding the solubility gradient is critical for establishing the metastable zone width (MSZW) required for controlled crystal growth rather than amorphous precipitation .

Table 1: Empirical Solubility Profile for Solvent Selection

| Solvent | Temperature | Estimated Solubility | Mechanistic Suitability |

| Ethyl Acetate | 65 °C | High (>150 mg/mL) | Primary solvent; disrupts H-bonds. |

| Ethyl Acetate | 5 °C | Moderate (~30 mg/mL) | Retains polar impurities in solution. |

| Heptane | 65 °C | Low (<5 mg/mL) | Anti-solvent; induces supersaturation. |

| Heptane | 5 °C | Insoluble (<1 mg/mL) | Ideal for final cold washing. |

| Water | 25 °C | Insoluble | Unsuitable for recrystallization. |

Experimental Workflow

Workflow for the EtOAc/Heptane recrystallization of the fluorinated nitrobenzamide.

Step-by-Step Recrystallization Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint criteria are met.

Step 1: Primary Dissolution

-

Transfer 10.0 g of crude N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide to a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add 40 mL of Ethyl Acetate (EtOAc).

-

Heat the suspension to 65 °C using a temperature-controlled oil bath. Stir at 400 rpm for 15 minutes.

-

Self-Validation Checkpoint: The solution must become completely transparent (though it may be yellow/orange). Any residual turbidity indicates the presence of unreacted inorganic salts or polymeric species, which necessitates Step 2. If clear, you may bypass Step 2.

Step 2: Hot Filtration (If Required)

-

Pre-warm a fritted glass funnel (porosity 3) and a receiving flask in an oven at 70 °C to prevent premature crystallization.

-

Rapidly vacuum-filter the hot solution to remove insoluble particulates. Rinse the filter with 5 mL of hot EtOAc.

Step 3: Anti-Solvent Addition & Boundary Nucleation

-

Maintain the clear EtOAc solution at 60 °C.

-

Begin dropwise addition of Heptane via an addition funnel at a rate of 2 mL/min. Maintain vigorous stirring (500 rpm).

-

Continue addition until the first sign of sustained turbidity (cloudiness) persists for more than 30 seconds. This typically occurs after adding 60–80 mL of Heptane.

-

Self-Validation Checkpoint: The onset of sustained cloudiness marks the exact boundary of the metastable zone. If the cloudiness dissipates upon stirring, the system is still undersaturated—add more heptane. If massive precipitation occurs instantly, the addition was too fast, trapping impurities (reheat to 70 °C to redissolve, then repeat).

Step 4: Maturation and Controlled Cooling

-

Once sustained turbidity is achieved, cease Heptane addition.

-

Remove the flask from the heat source and allow it to cool to room temperature (20–25 °C) naturally over 1.5 hours. Do not use an ice bath immediately, as rapid cooling causes "crashing out" and traps mother liquor within the crystal lattice.

-

Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) and stir gently (200 rpm) for an additional 1.5 hours to maximize yield.

Step 5: Isolation and Drying

-

Isolate the newly formed crystals via vacuum filtration using a Buchner funnel.

-

Wash the filter cake with 2 x 15 mL of ice-cold Heptane.

-

Self-Validation Checkpoint: The filtrate (mother liquor) should be distinctly darker/more colored than the isolated crystals. The crystals should present as fine, off-white to pale-yellow needles.

-

Transfer the crystals to a vacuum oven and dry at 45 °C under deep vacuum (<50 mbar) for 12 hours to remove residual EtOAc and Heptane.

Analytical Validation & Quality Control

To ensure the integrity of the purified N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide, evaluate the batch against the following parameters:

Table 2: In-Process Quality Control (IPQC) & Recovery Metrics

| Parameter | Expected Value | Corrective Action if Out of Spec (OOS) |

| Yield (Post-Crystallization) | 75% - 82% | If <70%, concentrate the mother liquor by 50% and cool to 0 °C to harvest a second crop. |

| Final Purity (HPLC, 254 nm) | >99.5% AUC | If <99.0%, perform a secondary recrystallization using a slightly higher Heptane ratio. |

| Thermal Profile (DSC) | Sharp endotherm | A broad melting peak indicates trapped solvent or polymorphic mixing. Extend vacuum drying. |

| Residual Solvent (NMR/GC) | <5000 ppm (EtOAc) | If high, increase vacuum oven temperature to 55 °C. |

References

-

Bhandary, S.; Chopra, D. "Silicone Oil Induced Spontaneous Single-Crystal-to-Single-Crystal Phase Transitions in Ethynyl Substituted ortho- and meta-Fluorinated Benzamides." Crystal Growth & Design 2017, 17 (9), 4533-4540. URL:[Link]

-

Corson, B. B.; Dodge, R. A.; Harris, S. A.; Hazen, R. K. "p-Nitrobenzonitrile." Organic Syntheses, Coll. Vol. 3, p.646 (1955). URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 79772703, N-cyclopentyl-2,6-difluoro-3-nitrobenzamide." PubChem, 2021. URL:[Link]

Technical Support Center: Optimizing Amide Coupling for Difluorinated Benzamides

Welcome to the Technical Support Center for advanced amide coupling strategies. Difluorinated benzamides are highly privileged scaffolds in medicinal chemistry and drug development due to fluorine’s ability to modulate lipophilicity, metabolic stability, and target binding affinity[1]. However, the introduction of two fluorine atoms onto a benzoic acid ring fundamentally alters its reactivity, often rendering standard coupling protocols (e.g., DCC or standard EDC/HOBt) ineffective.

As a Senior Application Scientist, I have compiled this troubleshooting guide to help you navigate the delicate balance of steric hindrance and electronic deactivation inherent to these systems.

Decision Matrix: Coupling Strategy Workflow

Before selecting a reagent, you must determine whether your reaction is limited by steric hindrance (ortho-substitution) or electronic deactivation (meta/para-substitution).

Workflow for optimizing difluorobenzoic acid amide coupling based on steric and electronic factors.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do standard coupling conditions fail when I use 2,6-difluorobenzoic acid? A1: The failure is primarily driven by severe steric shielding. While a single fluorine atom is relatively small (comparable to oxygen), dual ortho-substitution creates a dense steric blockade around the carbonyl carbon. When using standard reagents like HATU or EDC/HOBt, the resulting active ester (e.g., HOAt or HOBt ester) is too bulky. The incoming amine nucleophile cannot achieve the correct Bürgi-Dunitz trajectory to attack the carbonyl. Furthermore, the strong electron-withdrawing nature of the fluorines makes the intermediate highly susceptible to competitive hydrolysis before the sluggish amine can react[2].

Q2: How does 3,5-difluorobenzoic acid differ in reactivity, and what is the best approach? A2: In 3,5-difluorobenzoic acid, the fluorine atoms are in the meta positions. They do not block the carbonyl carbon (no steric hindrance), but they exert a powerful inductive electron-withdrawing effect. This makes the activated ester highly electrophilic and prone to rapid degradation or side reactions (such as esterification if alcohols are present). The optimal approach is to use HATU with DIPEA. The 7-aza-HOBt (HOAt) leaving group forms a highly reactive, yet relatively stable, active ester that rapidly couples with amines via a neighboring-group effect, minimizing the window for side reactions[3].

Q3: I am trying to couple a difluorobenzoic acid with an electron-deficient aniline. How can I force this reaction to completion? A3: Coupling an electron-deficient acid with an electron-deficient amine is notoriously difficult because the nucleophile lacks the electron density to attack. You must supercharge the electrophile. A highly effective method utilizes EDC with a catalytic amount of HOBt and a stoichiometric amount of DMAP[4]. Causality: DMAP acts as a potent acyl transfer agent. It attacks the initial HOBt ester to form an acylpyridinium (acyliminium) intermediate. This intermediate is exponentially more electrophilic than the HOBt ester, lowering the activation energy required for the weak aniline nucleophile to attack[4].

Reagent Performance Data

To facilitate your experimental design, refer to the following quantitative summary of coupling reagents optimized for difluorinated systems.

| Coupling Reagent | Substrate Type | Amine Nucleophilicity | Typical Yield (%) | Key Mechanistic Advantage |

| EDC / HOBt / DMAP | 3,4- or 3,5-Difluoro | Low (Anilines) | 85 - 95% | DMAP forms a highly reactive acylpyridinium intermediate, forcing coupling with weak nucleophiles[4]. |

| HATU / DIPEA | 3,4- or 3,5-Difluoro | Moderate to High | 80 - 90% | HOAt active ester accelerates coupling via a hydrogen-bond-mediated neighboring group effect[3]. |

| TCFH / K₂HPO₄ | 2,6-Difluoro | Low to Moderate | 70 - 89% | Generates a highly reactive, sterically unencumbered intermediate. Can be run mechanochemically[2]. |

| BTFFH / DIPEA | 2,6-Difluoro | Low | 85 - 96% | In situ generation of an acyl fluoride completely bypasses the steric bulk of the ortho-fluorines[5]. |

Troubleshooting Guides & Self-Validating Protocols

Do not treat amide coupling as a "mix-and-shake" process. The following protocols are designed as self-validating systems —meaning each step contains a verifiable checkpoint to ensure the mechanism is proceeding as intended before moving to the next phase.

Protocol A: HATU-Mediated Coupling for 3,5-Difluorobenzoic Acids

Best for: Electronically deactivated, non-sterically hindered acids.

-

Activation Verification: Dissolve 3,5-difluorobenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at room temperature.

-

Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU.

-

Self-Validation Checkpoint: The solution will transition to a distinct yellow color within 5 minutes. This visual cue confirms the successful formation of the HOAt active ester. Do not proceed until this color change is observed.

-

-

Nucleophilic Attack: Add the primary or secondary amine (1.2 eq) to the yellow solution.

-

Causality: The amine attacks the HOAt ester. The nitrogen atom of the pyridine ring in HOAt assists in deprotonating the incoming amine, accelerating the reaction[3].

-

Self-Validation Checkpoint: The yellow color will gradually fade to pale yellow or clear as the active ester is consumed and the amide product is formed.

-

Protocol B: BTFFH-Mediated Coupling for 2,6-Difluorobenzoic Acids

Best for: Severely sterically hindered substrates.

-

Acyl Fluoride Generation: Dissolve 2,6-difluorobenzoic acid (1.0 eq) and BTFFH (1.5 eq) in anhydrous Dichloromethane (DCM). Add DIPEA (3.0 eq) and stir for 30 minutes at room temperature.

-

Causality: BTFFH converts the sterically hindered acid into an acyl fluoride. Unlike HOBt or HOAt esters, the fluorine atom is small enough to fit between the two ortho-fluorines, creating an accessible, highly reactive electrophile[5].

-

Self-Validation Checkpoint: Extract a 50 µL aliquot and analyze it via ¹⁹F NMR. The appearance of a new, highly deshielded signal (typically +20 to +30 ppm relative to CFCl₃) confirms the formation of the acyl fluoride.

-

-

Thermal Coupling: Add the amine (1.2 eq). Seal the reaction vial and heat to 80 °C for 12–24 hours.

-

Causality: Even with the small acyl fluoride, the 2,6-difluoro shield requires significant kinetic energy for the amine to achieve the correct attack trajectory. Elevated temperatures are mandatory for high yields[5].

-

Protocol C: EDC/DMAP Catalytic Method for Electron-Deficient Amines

Best for: Coupling difluorobenzoic acids with unreactive anilines.

-

HOBt Ester Formation: Combine the difluorobenzoic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (0.1 eq, catalytic) in anhydrous acetonitrile. Stir for 1 hour.

-

Causality: HOBt acts as a nucleophilic catalyst. It rapidly attacks the highly unstable O-acylisourea intermediate formed by EDC, preventing it from rearranging into an unreactive N-acylurea dead-end[4].

-